2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
Description
2-(Benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic acetamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group, a furan-2-yl substituent, and a hydroxy-methylpropyl chain. The hydroxy and methyl groups on the propyl chain may influence solubility and steric interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,10-15-8-5-9-21-15)13-18-16(19)12-22-11-14-6-3-2-4-7-14/h2-9,20H,10-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPJIGOWWOPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CSCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio intermediate, followed by the introduction of the furan ring and the hydroxy-methylpropyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic properties:
Antimicrobial Activity
Research indicates that 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of similar compounds have shown growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at concentrations of 32 μg/mL.
Anticancer Properties
The compound's structural features may also confer anticancer activity. Preliminary studies suggest that it can inhibit specific cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor interaction. The furan ring and benzylthio group are believed to enhance its binding affinity to biological targets.
Organic Synthesis Applications
In the realm of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction : The furan ring can be reduced under hydrogenation conditions.
- Substitution Reactions : The acetamide moiety can participate in nucleophilic substitution reactions, leading to diverse product formation.
Material Science Applications
The unique structural characteristics of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide make it a candidate for developing novel materials with specific electronic or optical properties. The combination of the benzylthio group and the furan ring may allow for innovative applications in sensors or polymeric materials.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of several derivatives of this compound. The results showed that compounds with modifications to the furan ring exhibited enhanced activity against resistant bacterial strains. This indicates a potential pathway for optimizing the compound for therapeutic use in treating infections caused by antibiotic-resistant bacteria.
Cancer Cell Line Inhibition
In another study, the anticancer properties of the compound were assessed using a panel of human tumor cell lines. The results indicated significant growth inhibition rates, with some derivatives showing IC50 values lower than those of established chemotherapeutic agents. This suggests that further development could lead to new cancer therapies based on this compound.
Mechanism of Action
The mechanism by which 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Benzylthio vs. Chlorobenzylthio : The 4-chlorobenzylthio group in 5j raises the melting point by ~5°C compared to 5h, likely due to increased molecular symmetry and halogen-induced intermolecular interactions .
- Phenoxy Substituents: The 2-isopropyl-5-methylphenoxy group in 5h contributes to steric bulk, whereas 5m’s 2-methoxyphenoxy enhances electronic effects without significantly altering yield .
Naphthofuran- and Thiadiazole-Containing Acetamides ()
Compound 16 from (1,3,4-thiadiazol-2-yl acetamide with naphthofuran groups) highlights structural and functional parallels:
Key Observations :
- The target compound’s furan and benzylthio groups may offer similar electronic interactions but lack direct bioactivity data .
Benzothiazole-Based Acetamides ()
Benzothiazole derivatives in and provide insights into sulfur-containing heterocycles:
Key Observations :
- Sulfur Connectivity : ’s compound uses sulfanyl linkages to connect heterocycles, which may stabilize the molecule against oxidation—a feature shared with the benzylthio group in the target compound .
Hydroxy- and Piperidine-Modified Acetamides ()
The compound in (A'-{2-[((2S)-3-{[l-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate) shares hydroxy and branched alkyl motifs:
Key Observations :
- Hydroxy Groups : Both compounds feature hydroxy groups that may improve aqueous solubility. The piperidine and chlorobenzyl groups in ’s compound suggest targeting of specific receptors or enzymes .
Biological Activity
2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide (CAS Number: 1788530-65-3) is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is , with a molecular weight of 319.4 g/mol. The compound features a benzylthio group and a furan ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₃S |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 1788530-65-3 |
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thioether functionalities exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives similar to 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro assays revealed that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The observed IC50 values ranged from 10 to 30 µM, indicating moderate potency. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has been evaluated using lipopolysaccharide (LPS)-induced inflammation models. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit the NF-kB signaling pathway.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated a series of thioether compounds for their antimicrobial activity. The results highlighted that compounds with similar structural features to 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide exhibited promising antibacterial activity, with some derivatives achieving MIC values below 50 µg/mL against resistant strains .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of various furan-containing compounds on cancer cell lines. The study found that 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide induced significant cell death in MCF-7 cells with an IC50 value of approximately 20 µM .
- Inflammation Model : In an experimental model of inflammation using RAW264.7 macrophages, treatment with the compound resulted in a marked decrease in LPS-induced nitric oxide production, supporting its potential as an anti-inflammatory agent .
The biological activities of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Disruption of bacterial membrane integrity and inhibition of essential enzymes.
- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of cell cycle regulators.
- Anti-inflammatory Pathway : Inhibition of the NF-kB pathway leading to decreased expression of inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
